molecular formula C17H28Cl3N3O4 B5453447 2-[2-Chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride

2-[2-Chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride

Cat. No.: B5453447
M. Wt: 444.8 g/mol
InChI Key: CYDLDBKQODFGBP-UHFFFAOYSA-N
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Description

2-[2-Chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its phenoxyacetamide structure, which includes a chloro, ethoxy, and morpholine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide typically involves multiple steps:

    Formation of the Phenoxyacetamide Core: This step involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with an appropriate amine to form the phenoxyacetamide core.

    Introduction of the Morpholine Moiety: The phenoxyacetamide core is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions to introduce the morpholine moiety.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and morpholine moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the ethoxy or morpholine moieties.

    Reduction: Reduced derivatives of the ethoxy or morpholine moieties.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-[2-Chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide has diverse

Properties

IUPAC Name

2-[2-chloro-6-ethoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O4.2ClH/c1-2-24-15-10-13(9-14(18)17(15)25-12-16(19)22)11-20-3-4-21-5-7-23-8-6-21;;/h9-10,20H,2-8,11-12H2,1H3,(H2,19,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDLDBKQODFGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OCC(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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